

R1498: A Focused Multi-Kinase Inhibitor Targeting Angiogenesis and Mitosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **R1498**

Cat. No.: **B15623721**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor **R1498**, detailing its specificity against a panel of kinases and benchmarking its performance against other multi-kinase inhibitors, Sorafenib and Sunitinib.

R1498 is a novel small molecule inhibitor that has demonstrated a unique profile by primarily targeting kinases involved in the critical cancer pathways of angiogenesis and mitosis.^[1] This focused activity suggests a potential for a favorable balance between therapeutic efficacy and toxicity, a crucial aspect in the development of new cancer therapies.

Kinase Inhibition Profile

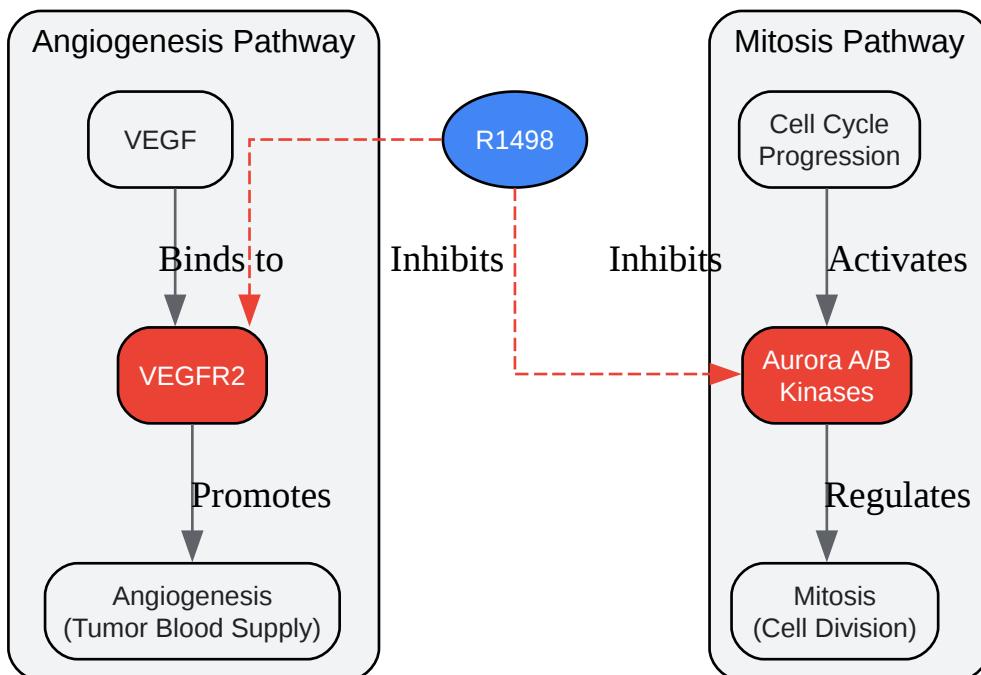
R1498 has been characterized as a multi-kinase inhibitor with a moderate spectrum of activity. In a broad kinase panel screen, **R1498** demonstrated significant inhibition of a specific subset of kinases. The primary targets of **R1498** have been identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora Kinases A and B.^[1]

The half-maximal inhibitory concentration (IC50) values for **R1498** against its key targets highlight its potency. In biochemical assays, **R1498** exhibits IC50 values of 25 ± 6 nM against VEGFR2, 67 ± 4 nM against Aurora kinase A, and 167 ± 13 nM against Aurora kinase B.^[1] This potent inhibition of kinases central to both angiogenesis (VEGFR2) and cell division (Aurora kinases) underscores its dual mechanism of action.

Comparison with Other Multi-Kinase Inhibitors

To contextualize the specificity of **R1498**, its kinase inhibition profile is compared with two widely used multi-kinase inhibitors, Sorafenib and Sunitinib. Both Sorafenib and Sunitinib have a broader range of targets, which contributes to their efficacy across various cancer types but can also be associated with a wider array of side effects.

Kinase Target	R1498 IC50 (nM)	Sorafenib IC50 (nM)	Sunitinib IC50 (nM)
VEGFR2	25 ± 6[1]	90[2][3][4]	80[5][6]
Aurora A	67 ± 4[1]	-	-
Aurora B	167 ± 13[1]	-	-
PDGFR β	-	57[3][4]	2[5][6]
c-KIT	-	68[3][4]	-
Raf-1	-	6[2][3][4]	-
B-Raf	-	22[2][3]	-
FLT3	-	58[3][4]	-
RET	-	-	-


Note: "-" indicates that data was not readily available in the provided search results.

This comparison illustrates that while all three inhibitors target VEGFR2, **R1498** possesses a distinct and more focused inhibitory profile, with potent activity against the Aurora kinases, which are not primary targets for Sorafenib and Sunitinib.

Signaling Pathways Targeted by **R1498**

R1498's mechanism of action is centered on the simultaneous disruption of two fundamental processes in tumor development: the formation of new blood vessels (angiogenesis) and uncontrolled cell proliferation (mitosis).

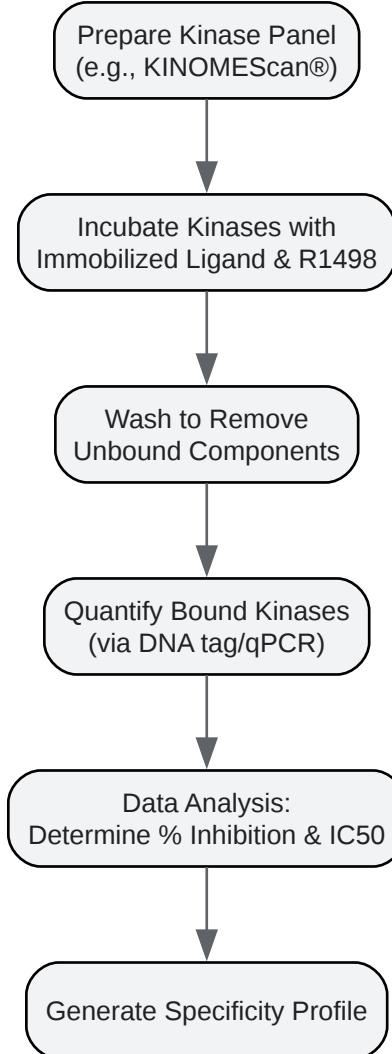
Signaling Pathways Targeted by R1498

[Click to download full resolution via product page](#)

Caption: Targeted signaling pathways of **R1498**.

Experimental Protocols

The assessment of **R1498**'s kinase specificity was conducted using established and rigorous methodologies.


Kinase Profiling Assay (Based on KINOMEScan®)

The primary method for determining the kinase inhibition profile of **R1498** was the KINOMEScan® platform.^[1] This is a binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Methodology:

- Library of Kinases: A comprehensive library of human kinases is utilized, each tagged with a unique DNA identifier.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (**R1498**) at a specific concentration (e.g., 1 μ M).^[1] **R1498** competes with the immobilized ligand for binding to the kinases.
- Quantification: The amount of each kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are expressed as a percentage of the control, and a lower percentage indicates a stronger interaction between the test compound and the kinase. For "hits" (kinases showing significant inhibition), dissociation constants (Kd) or IC50 values are then determined.^[1]

Kinase Specificity Profiling Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for kinase specificity profiling.

Conclusion

R1498 presents a compelling profile as a multi-kinase inhibitor with a focused and potent activity against key drivers of angiogenesis and mitosis. Its distinct target profile, particularly its inhibition of Aurora kinases, differentiates it from broader-spectrum inhibitors like Sorafenib and

Sunitinib. This specificity may translate to a more favorable therapeutic window, with reduced off-target effects. The data presented in this guide provides a strong rationale for the continued investigation of **R1498** as a promising anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [R1498: A Focused Multi-Kinase Inhibitor Targeting Angiogenesis and Mitosis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623721#assessing-the-specificity-of-r1498-against-a-kinase-panel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com